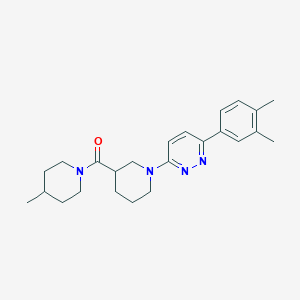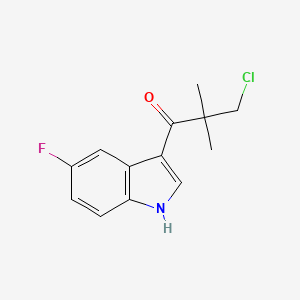amino]-1H-isoindole-1,3(2H)-dione CAS No. 339278-06-7](/img/structure/B3013074.png)
4-amino-2-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl](methyl)amino]-1H-isoindole-1,3(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "4-amino-2-[3-chloro-5-(trifluoromethyl)-2-pyridinylamino]-1H-isoindole-1,3(2H)-dione" is a complex molecule that appears to be related to a class of fused heterocycles. While the provided papers do not directly discuss this compound, they do provide insights into similar heterocyclic compounds and their chemical behavior, which can be used to infer some aspects of the compound .
Synthesis Analysis
The synthesis of heterocyclic compounds often involves multi-component reactions and can be facilitated by various reagents and conditions. For instance, the synthesis of fused polycyclic compounds, such as 4-aryl-3-methyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridines, was achieved through a regioselective reaction involving amino-pyrazole, indene-dione, and arylaldehydes under ultrasound irradiation, leading to high yields in short reaction times . This suggests that the synthesis of the compound might also be achieved through a multi-component reaction, possibly involving an amino-heterocycle and a suitable electrophile under specific conditions.
Molecular Structure Analysis
The molecular structure of heterocyclic compounds can be elucidated using techniques such as X-ray crystallography and NMR spectroscopy. For example, the structure of reaction products from 2-amino-4(3H)-pyrimidinone with chloroformyl isocyanate was determined using X-ray crystal structure analyses, and the predominant tautomer in DMSO solution was identified by 13C NMR analysis . These techniques could be applied to determine the molecular structure of "4-amino-2-[3-chloro-5-(trifluoromethyl)-2-pyridinylamino]-1H-isoindole-1,3(2H)-dione" and to understand its tautomeric preferences in solution.
Chemical Reactions Analysis
The reactivity of heterocyclic compounds can vary widely depending on their functional groups and substitution patterns. For instance, 4-(p-Chloro)phenyl-1,2,4-triazole-3,5-dione has been used as an oxidizing agent for the oxidation of pyrazolines to pyrazoles . This indicates that the compound , with its amino and dione groups, might also participate in oxidation or other chemical reactions, depending on the surrounding conditions and reagents.
Physical and Chemical Properties Analysis
The physical and chemical properties of heterocyclic compounds are influenced by their molecular structure. The presence of electron-withdrawing groups such as trifluoromethyl can affect the compound's acidity, reactivity, and overall stability. The papers provided do not directly discuss the physical and chemical properties of the compound , but studies on similar heterocyclic compounds can provide a basis for predicting properties such as solubility, melting point, and reactivity under various conditions.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
- Synthesis Techniques : This compound and its derivatives have been synthesized through various methods. For example, N-aminoimides like this compound have been successfully synthesized, demonstrating the possibility of creating a range of similar compounds with varied properties (Struga et al., 2007).
- Crystal Structure Analysis : The crystal structure of similar compounds has been studied, revealing noncentrosymmetric crystals with distinct hydrogen bonding patterns, which could be useful for understanding the structural properties of this specific compound (Struga et al., 2007).
Reactivity and Chemical Properties
- Reactivity with Other Compounds : Research shows that similar compounds can undergo various chemical reactions, forming new derivatives. For instance, reactions with ortho-formylbenzoic acid have led to the formation of angular isoindole derivatives, indicating potential for diverse chemical applications (Vasilin et al., 2015).
- Characterization and Analysis : Studies on similar compounds have involved detailed analysis using techniques like X-ray diffraction and IR spectroscopy, offering insights into the structural and electronic properties of these molecules (Anouar et al., 2019).
Applications in Materials Science
- Development of Novel Materials : The research on these compounds has implications in materials science, particularly in the development of new materials with specific structural or electronic properties. For example, the study of their crystal structures and reactivity can lead to the development of materials with unique optical or electronic characteristics.
Potential Biomedical Applications
- Chemotherapeutic Potential : Some derivatives of similar compounds have been explored for their antimicrobial and chemotherapeutic potential. These studies suggest possible biomedical applications, although it's important to note that the specific compound may have different properties and applications (Jain et al., 2006).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-amino-2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-methylamino]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClF3N4O2/c1-22(12-9(16)5-7(6-21-12)15(17,18)19)23-13(24)8-3-2-4-10(20)11(8)14(23)25/h2-6H,20H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUDQGOWUESCOOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=C(C=C(C=N1)C(F)(F)F)Cl)N2C(=O)C3=C(C2=O)C(=CC=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClF3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[1-(1-Methyl-2-propan-2-ylimidazol-4-yl)sulfonylpiperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine](/img/structure/B3012992.png)



![[(Z)-[[2-(4-methoxyphenyl)cyclopropyl]-phenylmethylidene]amino] 4-methoxybenzoate](/img/structure/B3012999.png)

![8-[4-(3-Chlorophenyl)piperazin-1-yl]-7-[2-(4,6-dimethylpyrimidin-2-yl)sulfanylethyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B3013004.png)
![2-((9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B3013006.png)

![2-(Benzo[d]thiazol-2-ylthio)-1-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)ethanone](/img/structure/B3013010.png)

![4-[4-(2-Methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]morpholine](/img/structure/B3013012.png)
![N-(2-(6-(ethylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide](/img/structure/B3013014.png)